molecular formula C6H8FN3O B13176560 1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide

1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide

Katalognummer: B13176560
Molekulargewicht: 157.15 g/mol
InChI-Schlüssel: XJHSQDQTHIPNGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoroethyl group attached to the pyrazole ring, which can influence its chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 1H-pyrazole-4-carboxamide with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis processes can enhance the efficiency and yield of the production .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine can produce a corresponding amine derivative .

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The fluoroethyl group can enhance its binding affinity to certain enzymes or receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Fluoroethyl)-1H-pyrazole: Lacks the carboxamide group but shares the fluoroethyl-pyrazole structure.

    1-(2-Fluoroethyl)-1H-1,2,3-triazole: Contains a triazole ring instead of a pyrazole ring.

    1-(2-Fluoroethyl)-1H-1,2,4-triazole: Another triazole variant with different ring structure.

Uniqueness

1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the fluoroethyl and carboxamide groups, which can impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H8FN3O

Molekulargewicht

157.15 g/mol

IUPAC-Name

1-(2-fluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C6H8FN3O/c7-1-2-10-4-5(3-9-10)6(8)11/h3-4H,1-2H2,(H2,8,11)

InChI-Schlüssel

XJHSQDQTHIPNGJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NN1CCF)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.